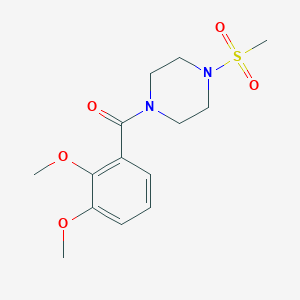![molecular formula C20H24N2O2 B248473 1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone, commonly known as MBPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 363.48 g/mol.
Scientific Research Applications
MBPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have significant anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various diseases and disorders.
Mechanism of Action
MBPE acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. It also modulates the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. These mechanisms of action are responsible for its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
MBPE has been shown to have significant effects on various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. It also modulates the activity of various neurotransmitters, including serotonin, dopamine, and GABA.
Advantages and Limitations for Lab Experiments
MBPE has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for MBPE research, including its potential applications in the treatment of anxiety disorders, depression, and chronic pain. It may also be used as a tool for studying the role of the 5-HT1A receptor in various physiological processes. Additionally, further studies are needed to determine the optimal dosage and administration routes for MBPE and to investigate its long-term effects on the body.
Synthesis Methods
MBPE can be synthesized through a multistep process that involves the reaction of 3-methylbenzylamine with 2-chloroethanol to form 1-(3-methylbenzyl)piperazine. This intermediate is then reacted with 4-chloro-2-phenoxyacetophenone to form MBPE. The final product is obtained through recrystallization and purification.
properties
Product Name |
1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C20H24N2O2/c1-17-6-5-7-18(14-17)15-21-10-12-22(13-11-21)20(23)16-24-19-8-3-2-4-9-19/h2-9,14H,10-13,15-16H2,1H3 |
InChI Key |
OWYNSYXSGZTSNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248395.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)

![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B248399.png)

![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)

![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)


![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
